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Introduction
CGP 55845 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled

receptor responsible for mediating the inhibitory effects of the neurotransmitter γ-aminobutyric

acid (GABA) in the central nervous system. Its high affinity and selectivity have established

CGP 55845 as an invaluable pharmacological tool for elucidating the physiological and

pathological roles of GABAB receptors. This technical guide provides a comprehensive

overview of the pharmacological profile of CGP 55845, including its binding characteristics, in

vitro and in vivo effects, and detailed experimental methodologies.

Mechanism of Action
CGP 55845 acts as a competitive antagonist at the GABAB receptor. By binding to the

receptor, it prevents the endogenous ligand GABA, as well as synthetic agonists like baclofen,

from activating the receptor and initiating downstream signaling cascades. This blockade of

GABAB receptor function leads to a disinhibition of neuronal activity, resulting in increased

neurotransmitter release and altered neuronal excitability.

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the

pharmacological profile of CGP 55845.
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Table 1: Receptor Binding Affinity and Potency

Parameter Value Species/Tissue
Radioligand/A
ssay

Reference(s)

IC50 5 nM - - [1][2][3]

IC50 6 nM - - [4][5]

pKi 8.35 -
[3H]CGP 27492

binding
[1][2][3]

Ki 4.5 nM - - [6]

IC50 (vs.

Baclofen)
130 nM -

Isoproterenol

Assay
[1][2][3]

Table 2: In Vitro Functional Activity

Effect Parameter Value Species/Tissue Reference(s)

Inhibition of

GABA release
pEC50 8.08 - [1][2]

Inhibition of

Glutamate

release

pEC50 7.85 - [1][2]

Increased GABA

release (in

presence of (-)-

baclofen)

EC50 25 nM
Rat cerebral

cortex slices
[6]

Increased

Glutamate

release (in

presence of (-)-

baclofen)

EC50 14 nM
Rat cerebral

cortex slices
[6]
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Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Cascade
The following diagram illustrates the canonical GABAB receptor signaling pathway and the

point of intervention for CGP 55845.
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Caption: Antagonistic action of CGP 55845 on the GABAB receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a radioligand binding assay to determine the

affinity of a compound like CGP 55845 for the GABAB receptor.
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Workflow for a GABAB Receptor Radioligand Binding Assay
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Caption: A typical workflow for a radioligand binding assay.
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Experimental Workflow: Whole-Cell Electrophysiology
This diagram illustrates the general procedure for whole-cell patch-clamp recordings to study

the effect of CGP 55845 on GABAB receptor-mediated currents.
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Workflow for Whole-Cell Electrophysiology
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Caption: A general workflow for whole-cell patch-clamp electrophysiology experiments.
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Detailed Experimental Protocols
Radioligand Binding Assay for GABAB Receptor
This protocol is adapted from standard methods for determining the binding affinity of

compounds to the GABAB receptor.

1. Membrane Preparation (from rat brain):

Euthanize adult rats and rapidly dissect the cerebral cortex on ice.

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

using a glass-Teflon homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude

membrane fraction.

Wash the pellet by resuspending in fresh lysis buffer and repeating the high-speed

centrifugation.

Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

and determine the protein concentration using a standard assay (e.g., BCA assay).

Aliquot and store the membrane preparation at -80°C until use.

2. Binding Assay:

In a 96-well plate, combine the following in a final volume of 250 µL:

50 µL of competing ligand (CGP 55845) at various concentrations.

50 µL of a fixed concentration of radioligand (e.g., [3H]CGP 54626, a high-affinity GABAB

antagonist radioligand).

150 µL of the prepared membrane suspension (typically 50-100 µg of protein).
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For total binding, replace the competing ligand with buffer. For non-specific binding, use a

high concentration of a non-labeled GABAB ligand (e.g., 10 µM GABA).

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach

equilibrium.

3. Filtration and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-

soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound

radioactivity using a liquid scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor concentration.

Fit the data to a one-site competition model using non-linear regression to determine the

IC50 value.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology in
Hippocampal Slices
This protocol describes the recording of GABAB receptor-mediated inhibitory postsynaptic

currents (IPSCs).

1. Slice Preparation:

Anesthetize and decapitate a young adult rodent (e.g., rat or mouse).
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Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial

cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4,

2 CaCl2, 26 NaHCO3, and 10 glucose.

Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover

for at least 1 hour at room temperature.

2. Recording:

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF

at a rate of 2-3 mL/min.

Visualize neurons (e.g., CA1 pyramidal cells) using an upright microscope with infrared

differential interference contrast (IR-DIC) optics.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2

Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block Na+ channels), pH adjusted to 7.2-7.3 with

CsOH.

Obtain a gigaseal (>1 GΩ) on the soma of a neuron and then rupture the membrane to

establish the whole-cell configuration.

Clamp the neuron at a holding potential of -60 mV.

Evoke IPSCs by electrical stimulation of afferent fibers using a bipolar stimulating electrode

placed in the stratum radiatum.

To isolate GABAB receptor-mediated IPSCs, pharmacologically block GABAA receptors

(e.g., with 10 µM bicuculline) and ionotropic glutamate receptors (e.g., with 10 µM CNQX

and 50 µM AP5).

3. Drug Application and Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After recording a stable baseline of GABAB IPSCs, bath-apply CGP 55845 (e.g., 1 µM) and

continue recording.

Analyze the amplitude, rise time, and decay kinetics of the IPSCs before and after drug

application using appropriate software (e.g., pCLAMP, AxoGraph).

A significant reduction or complete block of the slow IPSC in the presence of CGP 55845

confirms its antagonistic effect at synaptic GABAB receptors.

Novel Object Recognition (NOR) Test in Mice
This behavioral test assesses recognition memory.

1. Habituation:

On day 1, individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 5-10

minutes to allow for habituation to the new environment.

2. Familiarization/Training:

On day 2, place two identical objects in the arena.

Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for

a set period (e.g., 10 minutes).

Record the time the mouse spends exploring each object (defined as the nose being within a

certain proximity, e.g., 2 cm, and pointing towards the object).

3. Test:

After a retention interval (e.g., 1 to 24 hours), return the mouse to the same arena, but with

one of the familiar objects replaced by a novel object.

Administer CGP 55845 or vehicle intraperitoneally at a specified time before the test phase

(e.g., 30 minutes).

Record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10

minutes).
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4. Data Analysis:

Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring

familiar object) / (Total exploration time).

A positive DI indicates a preference for the novel object, suggesting intact recognition

memory.

Compare the DI between the CGP 55845-treated group and the control group to assess the

drug's effect on memory. An increase in the DI in a memory-impaired model would suggest a

memory-enhancing effect.

Conclusion
CGP 55845 is a highly potent and selective GABAB receptor antagonist that has been

instrumental in advancing our understanding of GABAergic neurotransmission. Its well-

characterized pharmacological profile, combined with its utility in a wide range of in vitro and in

vivo experimental paradigms, makes it an indispensable tool for research in neuroscience and

drug discovery. The detailed methodologies provided in this guide are intended to facilitate the

effective use of CGP 55845 in investigating the multifaceted roles of the GABAB receptor

system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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